Otenabant

描述

Overview of Otenabant (CP-945,598) within Cannabinoid Receptor Antagonist Research

This compound (CP-945,598) is a synthetic organic compound characterized as a potent and selective antagonist of the cannabinoid receptor 1 (CB1R). guidetopharmacology.orgcaymanchem.comncats.io It was developed by Pfizer and investigated for its potential therapeutic applications, primarily in the management of obesity. guidetopharmacology.orgncats.iowikipedia.org this compound exhibits high affinity for the human CB1 receptor, with a reported Ki value of 0.7 nM in binding assays and 0.2 nM in functional assays. medchemexpress.comresearchgate.netnih.govtocris.com Notably, it demonstrates significantly lower affinity for the human cannabinoid receptor 2 (CB2R), with a Ki of 7600 nM, indicating a high degree of selectivity for CB1R (approximately 10,000-fold greater selectivity over CB2R). medchemexpress.comresearchgate.netnih.govtocris.com Research indicates that this compound inhibits both basal and cannabinoid agonist-mediated CB1 receptor signaling in vitro and in vivo. researchgate.netnih.gov

Historical Context of Cannabinoid Receptor 1 (CB1R) Antagonists in Therapeutics

The discovery of the endocannabinoid system and cannabinoid receptors, particularly CB1R, in the early 1990s, paved the way for the development of therapeutic agents targeting this system. wikipedia.orgwikipedia.orgnih.govoup.com The understanding that the endocannabinoid system plays a role in regulating various physiological processes, including appetite and energy balance, led to interest in developing CB1R antagonists as potential treatments for conditions like obesity. wikipedia.orgoup.comnih.govresearchgate.net

Rimonabant (B1662492) (SR141716) stands as the first selective CB1 receptor antagonist/inverse agonist to be discovered and introduced into clinical development, with its development announced in 1994. wikipedia.orgnih.govoup.comnih.govwikipedia.orgbenthamscience.com Developed by Sanofi-Aventis, Rimonabant was the first in its class to receive approval in Europe in 2006 for the treatment of obesity in conjunction with diet and exercise. nih.govwikipedia.org Rimonabant is a 1,5-diarylpyrazole derivative and is characterized as a potent and highly selective ligand of the CB1 receptor. wikipedia.orgnih.gov Its clinical efficacy for weight reduction was demonstrated in trials. nih.govbenthamscience.commdpi.com

Following the emergence and initial clinical success of Rimonabant, other pharmaceutical companies initiated research and development programs for their own CB1R antagonists. mdpi.comresearchgate.netnih.gov this compound (CP-945,598), developed by Pfizer, emerged within this landscape as a selective CB1 receptor antagonist. guidetopharmacology.orgncats.iowikipedia.orgmdpi.com While structurally different from the 1,5-diarylpyrazoles like Rimonabant, this compound is an example of a fused bicyclic derivative. wikipedia.org It was investigated in clinical trials, including Phase III studies, for its potential as an anti-obesity agent. ncats.ionih.govacs.org

Research findings on this compound highlight its in vitro and in vivo pharmacological properties. In vitro studies demonstrated its high affinity and potency at human CB1 receptors. medchemexpress.comresearchgate.netnih.govtocris.com In vivo studies in rodents showed that this compound could reverse behaviors mediated by cannabinoid agonists, such as hypo-locomotion, hypothermia, analgesia, and catalepsy. caymanchem.commedchemexpress.comresearchgate.netnih.gov Furthermore, this compound exhibited dose-dependent anorectic activity in rodent models of acute food intake and was shown to stimulate energy expenditure and decrease the respiratory quotient, suggesting a metabolic shift towards increased fat oxidation. caymanchem.commedchemexpress.comresearchgate.netnih.gov A 10-day study in diet-induced obese mice demonstrated that this compound (10 mg/kg, p.o.) promoted a 9% vehicle-adjusted weight loss. medchemexpress.comresearchgate.netnih.gov Studies also indicated that this compound is well absorbed and primarily eliminated through metabolism catalyzed largely by CYP3A4/3A5. researchgate.net

Despite demonstrating significant clinical efficacy for weight loss and improvements in glycemic control in participants with type 2 diabetes in clinical trials, the development of this compound for obesity was discontinued (B1498344). ncats.ionih.gov This decision was influenced by changing regulatory perspectives on the risk/benefit profile of the CB1 receptor antagonist class, particularly in light of issues encountered with Rimonabant. ncats.iowikipedia.orgnih.gov

Selected Research Findings on this compound (CP-945,598)

| Study Type | Subject/Model | Key Finding | Source |

| In vitro Binding | Human CB1 receptors | Ki = 0.7 nM | medchemexpress.comresearchgate.netnih.govtocris.com |

| In vitro Functional | Human CB1 receptors | Ki = 0.2 nM | researchgate.netnih.govtocris.com |

| In vitro Binding | Human CB2 receptors | Ki = 7600 nM | medchemexpress.comresearchgate.netnih.govtocris.com |

| In vivo (Rodents) | Cannabinoid agonist-mediated behaviors | Reversal of hypo-locomotion, hypothermia, analgesia, and catalepsy. | caymanchem.commedchemexpress.comresearchgate.netnih.gov |

| In vivo (Rodents) | Acute food intake | Dose-dependent anorectic activity. | caymanchem.commedchemexpress.comresearchgate.netnih.gov |

| In vivo (Rats) | Energy expenditure | Stimulates energy expenditure; decreases respiratory quotient (increased fat oxidation). | caymanchem.commedchemexpress.comresearchgate.netnih.gov |

| In vivo (Mice) | Diet-induced obese mice (10 days) | 10 mg/kg p.o. promoted 9% vehicle-adjusted weight loss. | medchemexpress.comresearchgate.netnih.gov |

| Human Pharmacokinetics | Oral administration (25 mg) | Slow absorption (Tmax at 6 h); eliminated largely by CYP3A4/3A5-catalyzed metabolism; primarily fecal excretion. | researchgate.net |

| Clinical Trials (Phase III) | Weight loss and maintenance | Dose-related mean percentage reduction in body weight; significant proportion achieved 5% and 10% weight loss. | nih.gov |

| Clinical Trials (Phase III) | Type 2 diabetes participants | Substantial improvements in glycemic control when combined with lifestyle intervention. | nih.gov |

Note: This table summarizes selected research findings and is not exhaustive.

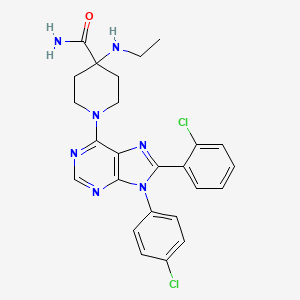

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2N7O/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAZAADNBYXMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20988316 | |

| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686344-29-6 | |

| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686344-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otenabant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686344296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Otenabant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTENABANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8211Y53EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Molecular and Pharmacological Research of Otenabant

Otenabant as a Selective Cannabinoid Receptor Type 1 Inverse Agonist/Antagonist

This compound is characterized as a potent and selective cannabinoid receptor type 1 (CB1) inverse agonist or antagonist. ontosight.aimedchemexpress.comglpbio.com This means it binds to the CB1 receptor and not only blocks the action of agonists but also reduces the receptor's basal constitutive activity. glpbio.com

Binding Affinity and Selectivity for CB1R

Research indicates that this compound exhibits high binding affinity for the human CB1 receptor. Studies have reported a Ki value of 0.7 nM for binding to human CB1 receptors. medchemexpress.comglpbio.comncats.ioapexbt.com In functional assays, this compound has shown even higher potency, with a Ki of 0.2 nM at human CB1 receptors. glpbio.comncats.ioapexbt.com

Here is a table summarizing the binding affinity data:

| Receptor | Assay Type | Potency (Ki) | Species | Reference |

| Human CB1 | Binding | 0.7 nM | Human | medchemexpress.comglpbio.comncats.ioapexbt.com |

| Human CB1 | Functional | 0.2 nM | Human | glpbio.comncats.ioapexbt.com |

Differentiation from CB2 Receptor Modulation

A key characteristic of this compound is its significant selectivity for the CB1 receptor over the cannabinoid receptor type 2 (CB2). medchemexpress.comselleckchem.commedchemexpress.com this compound demonstrates low affinity for human CB2 receptors, with reported Ki values around 7600 nM (7.6 µM). medchemexpress.comglpbio.comncats.ioapexbt.comselleckchem.com This represents a selectivity of approximately 10,000-fold greater for the human CB1 receptor compared to the human CB2 receptor. medchemexpress.comselleckchem.com The distinction between CB1 and CB2 receptors is based on differences in their amino acid sequence, signaling mechanisms, tissue distribution, and sensitivity to selective ligands. researchgate.net While CB1 receptors are predominantly found in the central nervous system, they are also present in peripheral organs, including metabolic tissues. nih.govmdpi.comwikipedia.org CB2 receptors are primarily located in immune cells and are upregulated under certain pathological conditions. mdpi.complos.org

A comparison of this compound's affinity for CB1 and CB2 receptors is shown below:

| Receptor | Potency (Ki) | Selectivity (vs CB2) | Reference |

| Human CB1 | 0.7 nM | ~10,000-fold | medchemexpress.comglpbio.comncats.ioapexbt.comselleckchem.com |

| Human CB2 | 7600 nM (7.6 µM) | - | medchemexpress.comglpbio.comncats.ioapexbt.comselleckchem.com |

Mechanisms of Action within the Endocannabinoid System (ECS)

This compound's mechanism of action involves modulating the ECS, a complex signaling network comprising cannabinoid receptors (primarily CB1 and CB2), endogenous ligands (endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG)), and the enzymes responsible for their synthesis and degradation. ontosight.airesearchgate.netnih.govscielo.br The ECS plays a significant role in regulating various physiological processes, including appetite, energy balance, and metabolism. ontosight.ainih.govoup.comresearchgate.net An overactive ECS has been implicated in conditions such as obesity and metabolic syndrome. ontosight.ainih.govresearchgate.netresearchgate.net By acting as a CB1 inverse agonist/antagonist, this compound aims to counteract the effects of ECS overactivity. ontosight.aiglpbio.com CB1 receptors are G protein-coupled receptors that, upon activation, typically inhibit adenylyl cyclase and activate other pathways like the mitogen-activated protein kinase (MAPK) pathway. scielo.brfabad.org.trmdpi.com CB1 antagonists, such as this compound, produce effects generally opposite to those of CB1 agonists. fabad.org.tr

Modulation of Appetite and Energy Balance

Research has demonstrated that this compound influences appetite and energy balance. ontosight.ai CB1 receptor blockade with compounds like this compound has been investigated as a strategy to reduce food intake and increase energy expenditure. ontosight.ai Studies in rodents have shown that this compound exhibits dose-dependent anorectic activity in models of acute food intake. medchemexpress.comapexbt.com Furthermore, this compound has been shown to acutely stimulate energy expenditure in rats and decrease the respiratory quotient, suggesting a metabolic shift towards increased fat oxidation. medchemexpress.comglpbio.comselleckchem.com In studies with diet-induced obese mice, this compound promoted significant weight loss. medchemexpress.comglpbio.comselleckchem.com The ECS, particularly via CB1 receptors, plays a key role in orexigenic signaling and the central and peripheral regulation of energy balance. oup.commdpi.com

Findings related to appetite and energy balance modulation include:

Dose-dependent reduction in food intake in rodent models. medchemexpress.comapexbt.com

Increased energy expenditure in rats. medchemexpress.comglpbio.comselleckchem.com

Decreased respiratory quotient in rats, indicating increased fat oxidation. medchemexpress.comglpbio.comselleckchem.com

Promotion of weight loss in diet-induced obese mice. medchemexpress.comglpbio.comselleckchem.com

Influence on Lipid Metabolism

The ECS is intimately involved in the regulation of lipid metabolism. ontosight.ainih.govoup.comresearchgate.netresearchgate.net CB1 receptor activation can influence processes such as lipogenesis (fat synthesis). oup.commdpi.com Studies, including those with other selective CB1 antagonists, have shown that blocking CB1 receptors can lead to improvements in lipid profiles. nih.govfabad.org.trnih.gov This includes reductions in triglyceride and free fatty acid levels. nih.govfabad.org.tr Research suggests that the influence of the ECS on metabolism, including lipid metabolism, may be mediated through alterations in fatty acid balance. nih.gov

Key findings regarding the influence on lipid metabolism:

Involvement of the ECS in regulating lipoprotein metabolism. researchgate.net

Evidence from studies with CB1 antagonists suggesting improvements in lipid profiles, including reduced triglycerides and free fatty acids. nih.govfabad.org.tr

Potential mediation of metabolic effects through alterations in fatty acid balance. nih.gov

Impact on Glucose Homeostasis and Insulin (B600854) Sensitivity

Modulation of the ECS, particularly through CB1 receptors, has an impact on glucose homeostasis and insulin sensitivity. glpbio.comapexbt.commdpi.comdrugbank.comresearchgate.netbiomolther.org An overactive ECS can contribute to the development of insulin resistance and impaired glucose metabolism. nih.govresearchgate.netresearchgate.netmdpi.com CB1 receptor antagonists have shown promise in improving glucose metabolism and insulin sensitivity. nih.govresearchgate.netdrugbank.comresearchgate.net Studies have indicated that blocking CB1 receptors can lead to improved glucose homeostasis and increased insulin sensitivity. nih.govfabad.org.trresearchgate.net This can involve effects on peripheral tissues such as muscle and liver, where CB1 antagonism may increase insulin sensitivity and fatty acid oxidation. wikipedia.org

Research highlights on glucose homeostasis and insulin sensitivity:

ECS involvement in regulating glucose homeostasis and insulin sensitivity. glpbio.comapexbt.commdpi.comresearchgate.netdrugbank.comresearchgate.netbiomolther.org

CB1 receptor antagonists showing potential for improving glucose metabolism and insulin sensitivity. nih.govresearchgate.netdrugbank.comresearchgate.net

Studies indicating improved glucose homeostasis and increased insulin sensitivity with CB1 blockade. nih.govfabad.org.trresearchgate.net

Potential for increased insulin sensitivity and fatty acid oxidation in peripheral tissues like muscle and liver. wikipedia.org

Central vs. Peripheral CB1R Antagonism Implications

The therapeutic potential of CB1 receptor antagonists for conditions like obesity and metabolic disorders is recognized. apexbt.comnih.gov However, the clinical development of some early CB1 antagonists, notably rimonabant (B1662492), was hampered by centrally mediated adverse effects. researchgate.netnih.govnih.gov This has led to research focusing on developing CB1 antagonists that selectively target peripheral receptors to mitigate central nervous system (CNS) side effects while retaining beneficial metabolic effects. researchgate.netnih.govfigshare.com

Central Nervous System (CNS) Penetration and Effects

This compound has been shown to penetrate the CNS. researchgate.nettargetmol.com In vivo studies in rodents have demonstrated that this compound can reverse several CNS-driven responses mediated by cannabinoid agonists, including hypo-locomotion, hypothermia, analgesia, and catalepsy. apexbt.comtargetmol.com These effects are typically associated with CB1 receptor activity in the brain and spinal cord. nih.gov Despite its CNS penetration, some research suggests that this compound possesses properties typically linked to peripherally selective compounds. researchgate.netresearchgate.net Efforts to develop peripherally selective CB1 antagonists, including analogues based on the this compound scaffold, aim to achieve limited brain penetration to avoid CNS-related adverse effects observed with less selective compounds like rimonabant. researchgate.netfigshare.comresearchgate.net Studies on novel analogues have explored strategies to reduce brain exposure compared to compounds like rimonabant. researchgate.net

Peripherally Mediated Metabolic Effects

Antagonism of CB1 receptors in peripheral tissues is believed to contribute to beneficial metabolic effects. nih.govwikipedia.org Peripheral CB1 receptors are located in various tissues involved in energy homeostasis, including the gastrointestinal tract, liver, and adipose tissue. nih.govwikipedia.org this compound has demonstrated dose and concentration-dependent anorectic activity in rodent models of acute food intake. apexbt.com It has also been shown to acutely stimulate energy expenditure in rats and decrease the respiratory quotient, indicating a metabolic shift towards increased fat oxidation. apexbt.commedchemexpress.comtargetmol.com In studies with diet-induced obese mice, this compound promoted weight loss. apexbt.commedchemexpress.com Some research suggests that the metabolic improvements observed with CB1R antagonists may continue even when the effect on food intake wanes, arguing for effects mediated through the inhibition of peripheral receptor populations. nih.govacs.org Studies on peripherally selective compounds based on the this compound scaffold have also shown improvements in glucose utilization and reduction of hepatic steatosis in mouse models. nih.govrti.org

Iii. Preclinical Research and Early Development of Otenabant

In Vitro Studies on Otenabant

In vitro research has been crucial in characterizing this compound's direct effects at the cellular and molecular levels.

Receptor Binding and Functional Assays

This compound has been shown to exhibit high affinity and selectivity for the human CB1 receptor. In binding assays, it demonstrates sub-nanomolar potency at human CB1 receptors with a Ki of 0.7 nM. researchgate.netselleckchem.comglpbio.comselleckchem.comncats.io Its affinity for human CB2 receptors is considerably lower, with a Ki of 7600 nM (7.6 μM), indicating a significant selectivity profile (approximately 10,000-fold greater selectivity for CB1 over CB2). selleckchem.comglpbio.comselleckchem.comncats.iomedchemexpress.com

Functional assays, such as the [35S]GTPγS binding assay, have further characterized this compound's activity. These assays measure the ability of a compound to modulate G-protein coupled receptor signaling. This compound acts as a competitive antagonist at the CB1 receptor, inhibiting both basal and cannabinoid agonist-mediated CB1 receptor signaling in vitro. researchgate.netglpbio.comselleckchem.com It exhibits sub-nanomolar potency in functional assays, with a Ki of 0.2 nM. glpbio.comncats.io Some in vitro studies have also suggested it can act as an inverse agonist at the CB1 receptor. psu.edu

| Assay Type | Target Receptor | Species | Ki (nM) | Selectivity (vs CB2) | Reference |

| Binding Assay | Human CB1 | Human | 0.7 | >10,000-fold | researchgate.netselleckchem.comglpbio.comselleckchem.comncats.io |

| Binding Assay | Human CB2 | Human | 7600 | - | selleckchem.comglpbio.comselleckchem.comncats.iomedchemexpress.com |

| Functional Assay | Human CB1 | Human | 0.2 | - | glpbio.comncats.io |

Cellular Signaling Pathway Modulation

This compound's interaction with the CB1 receptor leads to the modulation of downstream cellular signaling pathways. CB1 receptor signaling typically involves the inhibition of adenylyl cyclase and a reduction in cyclic AMP levels through Gαi protein activation. drugbank.com By acting as a CB1 antagonist, this compound would counteract these effects, influencing pathways involved in energy balance, metabolism, and other physiological processes regulated by the endocannabinoid system. researchgate.netdrugbank.comnih.gov Research indicates that CB1 receptor activation can lead to increased expression of genes related to lipid synthesis, and CB1 antagonists like this compound can mitigate this effect. nih.gov

In Vivo Animal Model Studies

In vivo studies using animal models have been instrumental in evaluating this compound's effects in a complex biological system, particularly in the context of obesity and metabolic dysfunction. wikipedia.orgpsu.edudrugbank.comnih.govwikidata.orgrti.org

Rodent Models of Obesity and Metabolic Dysfunction

Rodent models, such as diet-induced obese (DIO) mice and rats, are commonly used to study obesity and associated metabolic disorders due to their metabolic similarities to humans and their genetic predisposition to weight gain on a high-fat diet. nih.govrti.orgacs.orgcriver.com this compound has been tested in these models to assess its impact on food intake, energy expenditure, and body weight. wikipedia.orgpsu.edudrugbank.comnih.govwikidata.orgrti.org

Effects on Food Consumption and Locomotor Activity

Studies in rodents have shown that this compound exhibits dose-dependent anorectic activity, reducing acute food intake. researchgate.netselleckchem.comglpbio.comselleckchem.commedchemexpress.comtargetmol.com This effect has been observed in models of acute food intake, such as fast-induced re-feeding and spontaneous nocturnal feeding. researchgate.netglpbio.com While higher doses of this compound can impact food intake, this effect may be more significant in the initial days of dosing and can wane over time, suggesting that its metabolic benefits may not be solely dependent on reduced food intake. nih.gov

This compound has also been shown to reverse cannabinoid agonist-mediated behaviors, including hypo-locomotion, in rodents. researchgate.netselleckchem.comglpbio.comselleckchem.commedchemexpress.comtargetmol.com This indicates its ability to counteract the central nervous system effects mediated by CB1 receptor activation.

Impact on Weight Loss and Fat Oxidation

This compound has demonstrated efficacy in promoting weight loss in rodent models of diet-induced obesity. In a 10-day study in DIO mice, this compound at a dose of 10 mg/kg promoted a 9% weight loss compared to vehicle-treated animals. researchgate.netselleckchem.comglpbio.comselleckchem.commedchemexpress.comtargetmol.com Studies have also shown that this compound can abrogate weight gain in mice on a high-fat diet. rti.orgacs.org

Beyond weight loss, this compound has been shown to impact energy expenditure and fat oxidation. It acutely stimulates energy expenditure in rats and decreases the respiratory quotient, indicating a metabolic shift towards increased fat oxidation. researchgate.netselleckchem.comglpbio.comselleckchem.commedchemexpress.comtargetmol.com This suggests that this compound may improve metabolic parameters by promoting the utilization of fat for energy. researchgate.nettargetmol.com Studies in mouse models of metabolic syndrome have also shown that this compound can reduce hepatic steatosis and triglyceride content in the liver, further supporting its impact on fat metabolism. nih.govrti.org

| Animal Model | Study Duration | This compound Dose (mg/kg) | Observed Effects | Reference |

| DIO Mice | 10 days | 10 | 9% weight loss (vehicle-adjusted) | researchgate.netselleckchem.comglpbio.comselleckchem.commedchemexpress.comtargetmol.com |

| Rodents | Acute | Various | Dose-dependent reduction in food intake | researchgate.netselleckchem.comglpbio.comselleckchem.commedchemexpress.comtargetmol.com |

| Rats | Acute | Various | Increased energy expenditure, decreased respiratory quotient (increased fat oxidation) | researchgate.netselleckchem.comglpbio.comselleckchem.commedchemexpress.comtargetmol.com |

| DIO Mice | Short-term | Various | Abrogation of weight gain, reduced hepatic steatosis, reduced liver triglycerides | nih.govrti.orgacs.org |

Improvements in Glucose Utilization and Hepatic Steatosis

Preclinical studies indicated that CB₁ receptor antagonists, including this compound, may have favorable effects on glucose metabolism and hepatic steatosis drugbank.comnih.gov. The endocannabinoid system plays a significant role in metabolic homeostasis, including glucose and lipid metabolism acs.orgnih.gov. A hyperactive endocannabinoid system is thought to contribute to metabolic disorders researchgate.net.

Research utilizing diet-induced obese (DIO) mouse models, which are relevant to metabolic syndrome (MetS), demonstrated that treatment with certain CB₁ antagonists, including compounds structurally related to this compound, improved glucose utilization and reduced hepatic steatosis nih.gov. For instance, a study on RTI1092769, a compound based on the purine (B94841) structure of this compound, showed that treatment inhibited weight gain and improved glucose utilization in obese mice fed a high-fat diet nih.gov. Hepatic triglyceride content and steatosis were also significantly improved with this treatment nih.gov. These improvements were supported by positive impacts on biomarkers associated with nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) nih.gov.

At the molecular level, treatment with RTI1092769 reduced the expression of SREBP genes in the liver, suggesting a decrease in de novo lipid synthesis nih.gov. This finding aligns with previous research on CB₁ antagonists and their effects on lipid metabolism nih.gov. Studies in Zucker (fa/fa) rats, another model of obesity and metabolic derangement, also showed that chronic treatment with a CB₁ specific antagonist reversed obesity-associated hepatic steatosis and dyslipidemia, suggesting a direct peripheral effect on carbohydrate and lipid metabolism upon CB₁ blockade in the liver mdpi.com.

These preclinical findings reinforce the potential of CB₁ antagonists, particularly those with limited central nervous system exposure, for addressing MetS and associated conditions like hepatic steatosis nih.gov.

Reversal of Cannabinoid Agonist-Mediated Behaviors

This compound, as a potent and selective CB₁ receptor antagonist, demonstrated the ability to reverse behaviors mediated by cannabinoid agonists in preclinical models acs.orgresearchgate.net. In vivo studies showed that CP-945,598 (this compound) reversed four central nervous system (CNS)-driven responses induced by a synthetic cannabinoid receptor agonist, CP-55940 selleckchem.comresearchgate.net. These responses included hypo-locomotion, hypothermia, analgesia, and catalepsy selleckchem.comresearchgate.net. This reversal effect is a key pharmacological characteristic of CB₁ receptor antagonists, indicating their ability to block the effects of molecules that activate the receptor researchgate.net.

The ability of this compound to counteract the effects of cannabinoid agonists in these behavioral models highlights its functional antagonism at the CB₁ receptor in vivo selleckchem.comresearchgate.net.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) characterization of this compound (CP-945,598) was conducted to understand its absorption, distribution, metabolism, excretion (ADME) profile and the relationship between its exposure and pharmacological effects in animal models researchgate.netallucent.com.

In vitro pharmacological profiling indicated that this compound is a selective, high-affinity, and competitive antagonist of the human CB₁ receptor, with a Kᵢ of 0.7 nM in binding assays and 0.2 nM in functional assays selleckchem.comresearchgate.net. It exhibited significantly lower affinity for the human CB₂ receptor, with a Kᵢ of 7600 nM, demonstrating high selectivity for CB₁ selleckchem.comresearchgate.net.

This compound was shown to inhibit both basal and cannabinoid agonist-mediated CB₁ receptor signaling in vitro and in vivo researchgate.net. Preclinical studies in rodents demonstrated dose and concentration-dependent anorectic activity in models of acute food intake, such as fast-induced re-feeding and spontaneous nocturnal feeding acs.orgresearchgate.net. This compound also acutely stimulated energy expenditure in rats and decreased the respiratory quotient, suggesting a metabolic shift towards increased fat oxidation selleckchem.comacs.org.

While specific detailed pharmacokinetic parameters (like Cmax, Tmax, AUC, half-life) for this compound in various preclinical species were not extensively detailed in the immediately available search results, the general approach to preclinical PK/PD involves defining these parameters in the dose range relevant to pharmacodynamic effects to understand the molecule's effectiveness and guide potential clinical dosing allucent.com. The observation of dose-dependent effects on food intake and energy expenditure in rodents indicates that sufficient exposure levels were achieved in these preclinical species to elicit a pharmacodynamic response selleckchem.comacs.orgresearchgate.net. Studies have shown that CB₁ receptor antagonists can reduce food intake and body weight in rodent models nih.gov.

Iv. Clinical Research and Development of Otenabant

Clinical Trial Phases and Rationale

Clinical trials are a series of studies conducted in humans to evaluate the safety and efficacy of a potential new drug antidote.mequanticate.com. These trials are typically classified into distinct phases, generally Phase 1, 2, 3, and 4, each with specific objectives antidote.mequanticate.com. Phase 1 trials typically involve a small number of participants and focus on assessing safety, tolerability, and pharmacokinetics antidote.mequanticate.comecrin.org. Phase 2 trials aim to evaluate the drug's effectiveness and further assess safety in a larger group of patients with the target condition quanticate.comnih.gov. Phase 3 trials are large-scale studies designed to confirm efficacy, monitor adverse effects, and compare the new drug to standard treatments or a placebo quanticate.comthermh.org.au. Phase 4 studies are conducted after a drug has been approved and is on the market to monitor its long-term effects and gather additional information quanticate.comthermh.org.au.

The rationale for developing Otenabant stemmed from the understanding of the endocannabinoid system's role in regulating appetite, energy balance, and metabolism ontosight.ainih.gov. As a CB1 receptor antagonist, this compound was hypothesized to reduce food intake and increase energy expenditure, thereby leading to weight loss ontosight.ai. This mechanism was based on preclinical findings and the observed effects of other CB1 antagonists nih.govacs.org.

Phase I Clinical Trials

Phase I clinical trials for this compound were conducted to assess its pharmacokinetics, tolerability, and the impact of various physiological conditions and co-administered substances on its disposition quanticate.comecrin.orgmedpath.com. These studies typically involve a small number of participants, often healthy volunteers, to establish the initial safety profile and how the body processes the drug quanticate.comecrin.org.

Pharmacokinetics and Tolerability Studies

Pharmacokinetic studies in Phase I trials investigate how a drug is absorbed, distributed, metabolized, and excreted by the body quanticate.comecrin.org. These studies are crucial for determining appropriate dosing regimens and understanding the drug's behavior in humans quanticate.com. Tolerability studies assess the extent to which a drug can be endured by participants without unacceptable adverse effects quanticate.comecrin.org. While specific detailed data from this compound's Phase I pharmacokinetic and tolerability studies were not extensively available in the search results, Phase I trials generally involve single and multiple ascending dose designs to evaluate these aspects quanticate.com. Information from Inxight Drugs indicates some pharmacokinetic parameters for this compound, including Cmax and AUC values after a single oral dose, as well as a terminal half-life ncats.io.

| Parameter | Value | Dose | Analyte | Population | Source |

| Cmax | 42 ng/mL | 25 mg single, oral | N-DESETHYL this compound | Homo sapiens | ncats.io |

| Cmax | 14 ng/mL | 25 mg single, oral | This compound | Homo sapiens | ncats.io |

| AUC | 3966 ng × h/mL | 25 mg single, oral | N-DESETHYL this compound | Homo sapiens | ncats.io |

| AUC | 864 ng × h/mL | 25 mg single, oral | This compound | Homo sapiens | ncats.io |

| T1/2 | 139 h | 25 mg single, oral | N-DESETHYL this compound | Homo sapiens | ncats.io |

Note: Data extracted from search result snippets and presented as an interactive table.

Renal and Hepatic Impairment Studies

Studies evaluating the effect of renal and hepatic impairment on the pharmacokinetics of a drug are important to determine if dose adjustments are necessary in patients with compromised kidney or liver function appliedclinicaltrialsonline.comeuropa.eu. These studies are typically conducted in Phase I or early Phase II appliedclinicaltrialsonline.com. Clinical trials investigating the effect of hepatic impairment on the pharmacokinetics of this compound were completed medpath.comdrugbank.com. Similarly, a study examining the effect of hepatic impairment on the safety, toleration, and how the body processes this compound was also completed medpath.com. While specific outcomes were not detailed, the completion of these studies indicates an assessment of this compound's behavior in individuals with impaired hepatic function. Studies in patients with renal impairment are also conducted to assess the influence of compromised renal function on drug pharmacokinetics appliedclinicaltrialsonline.com.

Drug-Drug Interaction Studies (e.g., Diltiazem, Omeprazole, Grapefruit Juice)

Drug-drug interaction studies are conducted to evaluate how the co-administration of other medications or substances might affect the pharmacokinetics of the investigational drug drugbank.com. These studies help identify potential interactions that could alter the drug's exposure and potentially impact its safety or efficacy drugbank.com. Clinical trials were completed to examine the effect of Diltiazem administration on this compound pharmacokinetics medpath.comdrugbank.com. Studies were also conducted to investigate the effect of Omeprazole on the safety, tolerability, and processing of this compound medpath.comdrugbank.com. Furthermore, a study examining the effect of grapefruit juice on blood and urine samples of this compound and its by-product, as well as safety, was completed medpath.com. These studies suggest that potential interactions with CYP enzymes (which are involved in the metabolism of Diltiazem and Omeprazole, and can be affected by grapefruit juice) were investigated for this compound tg.org.audrugs.comnih.govnih.gov.

Studies on Endocannabinoids in Insulin (B600854) Secretion and Action

Research into the role of the endocannabinoid system in insulin secretion and action has been conducted, providing a biological context for the investigation of CB1 receptor antagonists like this compound in metabolic conditions acs.orgfrontiersin.org. The endocannabinoid system is known to play a role in regulating energy homeostasis, glucose and lipid metabolism, and insulin secretion nih.govacs.orgfrontiersin.org. Studies have explored the effects of endocannabinoids on insulin production and action, with some research suggesting that CB1 receptor activation can influence insulin secretion frontiersin.org. A Phase 1 clinical trial titled "The Role of Endocannabinoids in Insulin Production and Action" involving this compound was completed medpath.compatsnap.com. This indicates that investigations into the interplay between this compound, the endocannabinoid system, and insulin dynamics were part of its early clinical development.

Phase III Clinical Trials

Phase III clinical trials are large-scale studies designed to confirm the efficacy of a drug and gather more comprehensive data on its effects in a larger patient population quanticate.comthermh.org.au. For this compound, Phase III trials were conducted to assess its efficacy for weight loss and weight-loss maintenance ncats.io. Three double-blind, placebo-controlled, three-parallel-group, multicenter Phase III trials were conducted ncats.io. Two of these were 2-year multinational and North American studies, and one was a 1-year multinational diabetes trial ncats.io. The multinational and North American studies involved a total of 1,253 and 2,536 participants, respectively, randomized to different doses of this compound (10 mg and 20 mg) or placebo ncats.io. The 1-year multinational diabetes trial randomized 975 participants to the same dose groups or placebo ncats.io.

Available Phase III data indicated that both efficacy and adverse events were dose-related, with greater efficacy observed at higher doses researchgate.net. During Phase III clinical trials, doses of 10 mg and 20 mg of this compound resulted in superior weight loss compared to placebo at 12 months researchgate.net.

| Study Type | Duration | Regions Covered | Number of Participants | This compound 10 mg (n) | This compound 20 mg (n) | Placebo (n) | Primary Focus |

| Multinational Study (Weight Loss/Maintenance) | 2 years | Multinational | 1253 | 360 | 534 | 359 | Weight loss/maintenance |

| North American Study (Weight Loss/Maintenance) | 2 years | North America | 2536 | 718 | 1084 | 734 | Weight loss/maintenance |

| Multinational Diabetes Trial | 1 year | Multinational | 975 | 318 | 320 | 337 | Obesity in Type 2 Diabetes |

Note: Data compiled from search result snippets and presented as an interactive table.

The development program for this compound was ultimately discontinued (B1498344) by Pfizer ncats.iowikipedia.org. This decision was based on changing regulatory perspectives on the risk/benefit profile of the CB1 class of drugs and likely new regulatory requirements for approval ncats.io.

Study Design and Patient Populations (Obese/Overweight with/without Type 2 Diabetes Mellitus)

Three double-blind, placebo-controlled, three-parallel-group, multicenter Phase III trials were conducted to evaluate the efficacy and safety of this compound for weight loss and weight-loss maintenance. These studies included a large number of participants. In two 2-year multinational and North American studies, a total of 1,253 and 2,536 participants, respectively, were randomized to receive either 10 mg or 20 mg of this compound, or placebo. ncats.io The patient populations in these trials included obese and overweight individuals, with some studies specifically including patients with type 2 diabetes mellitus. nih.govastrazenecaclinicaltrials.com For instance, the Rimonabant (B1662492) in Obesity (RIO) program, which studied a similar CB1 antagonist, included overweight patients with at least one comorbidity such as hypertension, dyslipidemia, or type 2 diabetes, as well as obese patients. nih.gov While specific details on this compound's trial inclusion criteria regarding comorbidities are less detailed in the provided snippets compared to rimonabant's RIO program, the context of CB1 antagonists being developed for cardiometabolic risk reduction in overweight/obese individuals suggests similar patient profiles were likely included in this compound trials. nih.govresearchgate.netnih.gov

Efficacy Outcomes

During Phase III clinical trials, both the 10 mg and 20 mg doses of this compound demonstrated superior weight loss compared to placebo at 12 months. researchgate.netjscimedcentral.comguidetopharmacology.org While detailed quantitative data for this compound's efficacy outcomes beyond weight loss are limited in the provided information, studies on other CB1 antagonists like rimonabant, which were developed for similar indications, showed improvements in various cardiometabolic parameters in addition to weight loss. These included reductions in waist circumference, triglycerides, blood pressure, insulin resistance, and C-reactive protein levels, as well as increases in HDL cholesterol concentrations in both non-diabetic and type 2 diabetic overweight/obese patients. nih.govnih.govmdpi.come-dmj.org Given this compound's mechanism of action as a CB1 antagonist, it is plausible that similar beneficial effects on metabolic parameters were investigated in its clinical trials.

Safety and Adverse Events Profile

Side effects were observed during the Phase III trials of this compound. researchgate.netguidetopharmacology.orgwikipedia.org

Side effects reported in Phase III this compound trials included insomnia, irritability, dizziness, headache, nasopharyngitis, and pruritus. researchgate.netjscimedcentral.comguidetopharmacology.orgwikipedia.org

This compound, like other CB1 receptor antagonists and inverse agonists such as rimonabant, taranabant, and surinabant, was associated with adverse psychiatric effects. researchgate.netjscimedcentral.comguidetopharmacology.orgwikipedia.orgmybiosource.comresearchgate.netmdpi.com Rimonabant, the first selective CB1 antagonist approved in some regions, was withdrawn from the market due to psychiatric side effects, including suicidal tendency, mood disorder, and depression. researchgate.netmybiosource.com Taranabant also showed dose-dependent adverse effects, including anxiety and depression, leading to the discontinuation of its Phase III trials. jscimedcentral.com Surinabant was discontinued, partly due to severe psychiatric side effects observed with similar agents like rimonabant. jscimedcentral.com The shared adverse psychiatric effects among these compounds suggest a class effect associated with CB1 receptor antagonism or inverse agonism. e-dmj.org

Here is a table summarizing some reported adverse events for this compound and other CB1R antagonists:

| Compound | Reported Adverse Events |

| This compound | Insomnia, Irritability, Dizziness, Headache, Nasopharyngitis, Pruritus researchgate.netjscimedcentral.comguidetopharmacology.orgwikipedia.org |

| Rimonabant | Depression, Anxiety, Irritability, Nausea, Suicidal tendency, Mood disorder nih.govresearchgate.netjscimedcentral.come-dmj.orgmybiosource.comresearchgate.netfabad.org.tr |

| Taranabant | Hyperhidrosis, Pruritus, Flushing, Anxiety, Depression, Headache, Nausea, Insomnia, Drowsiness, Dizziness, Mood changes, Nervousness jscimedcentral.commdpi.com |

| Surinabant | Headache, Nausea, Insomnia, Anxiety, Nasopharyngitis, Diarrhea, Depression, Suicidal ideation jscimedcentral.com |

Discontinuation of Clinical Development

The clinical development program for this compound was discontinued by Pfizer. wikipedia.orgalfa-chemistry.comontosight.airesearchgate.netjscimedcentral.comguidetopharmacology.orgmdpi.comwikipedia.orgmybiosource.comresearchgate.netfabad.org.trnih.gov

Pfizer's decision to discontinue the this compound development program was based on changing regulatory perspectives on the risk/benefit profile of the CB1 class of drugs and likely new regulatory requirements for approval. ncats.ioalfa-chemistry.com The discontinuation followed problems seen during the clinical use of similar drugs like rimonabant, which was withdrawn from the market due to serious side effects on the central nervous system, particularly psychiatric disorders. wikipedia.orgresearchgate.nete-dmj.orgmybiosource.comresearchgate.net The adverse psychiatric effects observed with CB1 antagonists were considered a class issue, influencing the regulatory landscape for these compounds. e-dmj.org Although this compound showed promise in weight reduction, concerns over its side effects, including psychiatric symptoms, led to the halt in its development. ontosight.ai The evolving understanding of the risks associated with central CB1 receptor blockade significantly impacted the regulatory assessment of this compound and other drugs in this class. ncats.ioalfa-chemistry.commdpi.com

V. Translational Research and Future Directions for Cb1r Antagonism

Novel Strategies in CB1R Antagonist Development

Building on the lessons from earlier compounds, researchers are now focused on novel strategies to create safer CB1R antagonists. These approaches aim to refine the pharmacological properties of the molecules to achieve tissue-specific effects.

The leading strategy is the development of peripherally restricted CB1R antagonists. nih.govnih.gov This involves designing molecules with physicochemical properties that limit their ability to penetrate the BBB. consensus.app Common approaches include increasing the molecule's polar surface area or introducing functional groups that are substrates for efflux transporters at the BBB, effectively preventing them from entering the brain. nih.gov The goal is to create compounds that maintain high affinity and potency for peripheral CB1 receptors while exhibiting minimal CNS occupancy. grantome.com

Several next-generation, peripherally restricted CB1R antagonists have been developed and evaluated in preclinical studies.

TM-38837 : This compound was designed as a peripherally restricted CB1R antagonist with limited brain penetrance to avoid the psychiatric side effects seen with first-generation antagonists. nih.govbiospace.com Preclinical studies and a Phase I clinical trial confirmed its peripheral restriction. biospace.combioworld.com While it showed a reduced risk of fear-promoting effects in mice compared to rimonabant (B1662492), it has not progressed further in clinical development, potentially due to other challenges. nih.govresearchgate.net

RTI-1092769 : This is a pyrazole-based weak inverse agonist/antagonist of CB1R with very limited brain exposure. nih.gov It is based on the same purine (B94841) scaffold as otenabant but has been modified for peripheral selectivity. acs.org

Newer, peripherally restricted compounds have demonstrated promising efficacy in animal models of obesity and metabolic syndrome, supporting the hypothesis that peripheral CB1R blockade is sufficient for therapeutic effects.

In diet-induced obese (DIO) mice, RTI-1092769 has been shown to produce several beneficial effects. acs.orgnih.govnih.gov Treatment with this compound inhibited weight gain, improved glucose utilization, and significantly reduced hepatic triglyceride content and steatosis (fatty liver). nih.govnih.govconsensus.app These phenotypic improvements were accompanied by positive changes in biomarkers associated with nonalcoholic fatty liver disease (NAFLD). nih.govnih.gov

| Compound | Model | Key Preclinical Findings | Reference |

|---|---|---|---|

| RTI-1092769 | Diet-Induced Obese (DIO) Mice | Inhibited weight gain, improved glucose utilization, reduced hepatic triglyceride content, and improved liver steatosis. | acs.orgnih.govnih.gov |

TM-38837 also showed efficacy in rodent models of obesity, with effects on weight loss and metabolic syndrome-like symptoms that were comparable to rimonabant. nih.govmdpi.com The key difference was that these therapeutic effects were achieved with significantly lower brain receptor occupancy, reinforcing the potential for a better safety profile. nih.govnih.gov A Phase I study in humans supported the safety of TM-38837 at a dose expected to impact metabolic parameters without significant CNS effects. nih.govresearchgate.net

| Compound | Model | Key Preclinical Findings | Reference |

|---|---|---|---|

| TM-38837 | Rodent Obesity Models | Demonstrated weight-loss efficacy similar to rimonabant but with lower CNS penetrance. | nih.govmdpi.com |

These preclinical findings strongly support the continued development of peripherally restricted CB1R antagonists as a viable therapeutic strategy for metabolic disorders, directly addressing the safety concerns that halted the development of this compound. nih.govnih.gov

Exploration of Neutral Antagonism

The initial wave of CB1R antagonists, which included this compound, were predominantly inverse agonists. nih.govencyclopedia.pub These compounds not only block the receptor from being activated by agonists but also inhibit its constitutive, baseline activity. researchgate.net It is hypothesized that this inverse agonism, particularly in the central nervous system, contributed to the adverse psychiatric effects observed with drugs like rimonabant, leading to their withdrawal from the market and the discontinuation of clinical trials for other inverse agonists, including this compound. nih.govuu.nl

In response to these challenges, the focus of drug development shifted towards the exploration of neutral antagonists. uu.nl Unlike inverse agonists, neutral antagonists block the receptor without affecting its intrinsic activity. researchgate.netnih.gov The rationale is that a neutral antagonist could still effectively block the over-activation of CB1R associated with conditions like obesity and metabolic disorders, while avoiding the psychiatric side effects linked to the suppression of the receptor's basal tone. uu.nl Research on compounds like AM4113 has shown that neutral antagonists can reduce appetite and food-motivated behavior similarly to inverse agonists but may be less associated with nausea. nih.gov This line of research suggests that neutral CB1R antagonists could offer a safer therapeutic window. uu.nl

| Characteristic | CB1R Inverse Agonist (e.g., this compound, Rimonabant) | CB1R Neutral Antagonist (e.g., AM4113) |

|---|---|---|

| Mechanism of Action | Blocks agonist binding and inhibits constitutive receptor activity. researchgate.net | Blocks agonist binding without affecting constitutive receptor activity. researchgate.netnih.gov |

| Therapeutic Potential | Effective in reducing appetite and body weight. nih.gov | Demonstrated efficacy in reducing appetite and food-reinforced behavior. nih.gov |

| Adverse Effect Profile | Associated with psychiatric side effects such as anxiety and depression. nih.govuu.nl | Theoretically a better safety profile with a lower risk of psychiatric side effects. uu.nlnih.gov |

Biased Signaling Approaches

A more nuanced and sophisticated strategy in G protein-coupled receptor (GPCR) pharmacology is the concept of biased signaling or functional selectivity. researchgate.netnih.gov This approach recognizes that a receptor, such as CB1R, can activate multiple intracellular signaling pathways, and that different ligands can preferentially activate one pathway over others. researchgate.netnih.govresearchgate.net For CB1R, signaling occurs primarily through G-proteins and β-arrestins. researchgate.netmdpi.com

The development of biased CB1R ligands aims to create compounds that selectively modulate specific signaling cascades to achieve a desired therapeutic effect while avoiding those that lead to adverse outcomes. researchgate.netnih.gov For instance, a biased antagonist might block a signaling pathway responsible for increased appetite without affecting pathways related to mood and emotional regulation. acs.org Research has shown that minor structural modifications to CB1R antagonists can significantly alter their bias towards G-protein or β-arrestin signaling. researchgate.net This approach holds the promise of developing highly targeted therapies with improved safety profiles. researchgate.netnih.gov Molecular dynamics simulations and mutagenesis studies are being used to understand the structural basis of biased signaling at the CB1 receptor, which could enable the rational design of such functionally selective drugs. biorxiv.orgmdpi.com

Potential for CB1R Antagonists in Other Therapeutic Areas Beyond Obesity

While the initial clinical development of this compound and other first-generation CB1R antagonists focused on obesity, there is a substantial body of evidence suggesting their therapeutic potential in a range of other disorders. nih.gov

Metabolic Disorders (e.g., NAFLD, NASH)

The endocannabinoid system is implicated in the regulation of lipid metabolism, and overactivation of CB1R is associated with the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). nih.govfrontiersin.orgresearchgate.net Preclinical studies have demonstrated that CB1R antagonists can improve hepatic steatosis and other markers of NAFLD. nih.gov For example, treatment with a peripherally selective CB1R antagonist in a mouse model of diet-induced obesity led to significant improvements in hepatic triglyceride content and steatosis, along with a reduction in biomarkers of liver injury. nih.gov These findings suggest that CB1R antagonism could be a viable therapeutic strategy for these prevalent liver diseases. nih.gov

Diabetes Mellitus

The endocannabinoid system also plays a role in glucose homeostasis and insulin (B600854) sensitivity. mdpi.comfrontiersin.org Clinical trials with the CB1R antagonist rimonabant in patients with type 2 diabetes demonstrated significant improvements in glycemic control and other metabolic parameters, independent of weight loss. mdpi.com This suggests a direct effect of CB1R blockade on glucose metabolism. frontiersin.org The potential for CB1R antagonists in the management of diabetes continues to be an area of active research, with a focus on developing peripherally restricted agents to avoid central nervous system side effects. frontiersin.org

Substance Abuse (e.g., Marijuana Intoxication)

The CB1R is the primary target of Δ9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. Therefore, CB1R antagonists have been investigated for their potential to treat substance use disorders, including marijuana intoxication and dependence. nih.govencyclopedia.pub Preclinical studies have shown that CB1R antagonists can block the rewarding effects of cannabinoids and other drugs of abuse. nih.govjneurosci.org This suggests a potential role for these compounds in addiction medicine, although further research is needed to establish their efficacy and safety in this context. nih.govencyclopedia.pub

Advanced Research Methodologies and Tools

The renewed interest in CB1R as a therapeutic target has been accompanied by the development and application of advanced research methodologies and tools to better understand its complex pharmacology.

In vitro and in silico methods are crucial for characterizing the properties of new CB1R ligands. For instance, GTPγS binding assays are used to differentiate between neutral antagonists and inverse agonists by measuring their effects on G-protein activation in the absence of an agonist. researchgate.netacs.org Computational approaches, such as molecular docking and molecular dynamics simulations, are employed to predict how ligands bind to the receptor and to elucidate the structural determinants of biased signaling. biorxiv.orgmdpi.comacs.org

Preclinical animal models are essential for evaluating the in vivo efficacy and safety of CB1R antagonists. A variety of well-established animal models are used to study obesity, NAFLD/NASH, diabetes, and substance abuse. nih.govnih.govmdpi.commdpi.comnih.govfrontiersin.org These models, which include diet-induced obesity models and genetic models of metabolic disease, allow researchers to investigate the therapeutic potential of new compounds in a setting that mimics human disease. nih.govmdpi.com

Advanced imaging techniques , particularly Positron Emission Tomography (PET), have revolutionized the study of CB1R in the living brain. mdpi.comnih.govwordpress.comnih.gov The development of novel radiolabeled CB1R antagonists, such as [11C]OMAR and [18F]FMPEP-d2, allows for the non-invasive quantification of receptor density and occupancy in both preclinical and clinical studies. wordpress.comnih.gov This technology is invaluable for understanding the relationship between receptor engagement and clinical response, and for optimizing dosing regimens of new CB1R-targeting drugs. nih.gov

| Methodology | Application | Examples |

|---|---|---|

| In Vitro Assays | Characterization of ligand properties (e.g., affinity, functional activity). | Radioligand binding assays, GTPγS functional assays. researchgate.netacs.org |

| In Silico Modeling | Prediction of ligand-receptor interactions and understanding of signaling bias. | Molecular docking, molecular dynamics simulations. biorxiv.orgmdpi.comacs.org |

| Preclinical Animal Models | Evaluation of in vivo efficacy and safety in disease models. | Diet-induced obesity models, genetic models of diabetes, models of substance abuse. nih.govnih.govmdpi.commdpi.comnih.govfrontiersin.org |

| Advanced Imaging | In vivo quantification of receptor density and occupancy. | Positron Emission Tomography (PET) with radiolabeled ligands (e.g., [11C]OMAR, [18F]FMPEP-d2). mdpi.comnih.govwordpress.comnih.gov |

Genetically Encoded Fluorescent Sensors (e.g., GRABeCB2.0)

A significant advancement in studying endocannabinoid signaling is the development of genetically encoded fluorescent sensors. nih.gov These tools allow for the real-time visualization of endocannabinoid dynamics in vivo. nih.gov One such tool is GRABeCB2.0, a GPCR activation-based (GRAB) sensor engineered from the human CB1 receptor and a circularly permuted enhanced green fluorescent protein (cpEGFP). nih.govnih.gov When an endocannabinoid or another ligand binds to the receptor portion of the sensor, it induces a conformational change that increases the fluorescence of the cpEGFP module. nih.govnih.gov This technology enables researchers to monitor the precise timing and location of endocannabinoid release in various physiological and pathological contexts. nih.gov

The GRABeCB2.0 sensor has been pharmacologically characterized and proven to be a valuable tool for assaying the activity of various cannabinoid receptor modulators. nih.gov Its responsiveness to exogenous synthetic cannabinoids, including antagonists, has been explored to enhance its utility for both in vitro and in vivo studies. nih.gov In a recent pharmacological evaluation, the GRABeCB2.0 sensor was used to determine the potency of several CB1R antagonists. researchgate.net This study demonstrated that this compound inhibits the sensor's fluorescent signal, providing a quantitative measure of its interaction. researchgate.netresearchgate.net

| Compound | IC₅₀ (nM) | Condition |

|---|---|---|

| This compound | 41 | In the presence of BSA |

| Taranabant | 23 | In the presence of BSA |

| Rimonabant | - | Data not specified for BSA condition |

IC₅₀ represents the concentration of an antagonist that inhibits 50% of the sensor's response to an agonist. BSA (Bovine Serum Albumin) is often included in assays to mimic physiological conditions.

The application of sensors like GRABeCB2.0 represents a powerful approach to characterize the pharmacodynamics of CB1R antagonists like this compound at a cellular and circuit level, offering insights that were previously unattainable.

Computational Modeling and Structural Biology

The development of CB1R antagonists has been profoundly advanced by breakthroughs in structural biology and computational modeling. nih.govnih.gov A pivotal achievement was the determination of the high-resolution crystal structure of the human CB1 receptor. nih.govnih.gov Structures have been solved showing the receptor in complex with antagonists/inverse agonists, including AM6538 and taranabant, providing an atomic-level blueprint of the antagonist-binding site. nih.govnih.govyoutube.com

These crystal structures serve as precise templates for computational docking studies to predict how other ligands, such as this compound, bind to the receptor. nih.gov Molecular modeling of this compound docked into the CB1R structure revealed that its predicted binding pose is similar to that of other known antagonists like rimonabant and the co-crystallized ligand AM6538. nih.gov This suggests that these compounds share a common binding orientation within the receptor's pocket. nih.gov

The CB1R structure reveals an expansive and intricate binding pocket network. nih.gov The binding of antagonists is stabilized by interactions with key amino acid residues within this pocket. These interactions are predominantly hydrophobic, which is expected for a receptor that binds lipid-derived endocannabinoids. nih.govnih.gov

| Residue | Location | Role in Binding |

|---|---|---|

| F170 | Transmembrane Helix 2 (TM2) | Contact residue for antagonists |

| F174 | Transmembrane Helix 2 (TM2) | Contact residue for antagonists |

| L193 | Transmembrane Helix 3 (TM3) | Contact residue for antagonists |

| W279 | Transmembrane Helix 5 (TM5) | Contact residue for antagonists |

| W356 | Transmembrane Helix 6 (TM6) | Forms part of a 'twin toggle switch' crucial for receptor activation state |

| F379 | Transmembrane Helix 7 (TM7) | Contact residue for antagonists |

| L387 | Transmembrane Helix 7 (TM7) | Contact residue for antagonists |

Residue numbering is based on the canonical GPCR notation.

The combination of structural biology and computational modeling provides an invaluable framework for understanding the molecular basis of CB1R antagonism. nih.gov This knowledge is crucial for the rational design of new, safer, and more effective CB1R-targeting therapeutics, potentially including peripherally restricted or neutral antagonists that avoid the pitfalls of earlier compounds. biorxiv.orgnih.gov

Vi. Conclusion and Ongoing Research Outlook

Recapitulation of Otenabant's Contribution to CB1R Research

This compound, also known as CP-945,598, is characterized as a potent and highly selective antagonist or inverse agonist of the CB1 receptor. wikipedia.orgapexbt.comontosight.aiwikipedia.org Its development and investigation, particularly by Pfizer, were primarily focused on its potential as a treatment for obesity, based on the understanding that the ECS is involved in appetite regulation and energy balance. wikipedia.orgontosight.aiwikipedia.org

Research involving this compound has significantly contributed to the understanding of CB1 receptor pharmacology. Studies have demonstrated its high affinity and potency at human CB1 receptors in both binding and functional assays, with significantly lower affinity for the human CB2 receptor, highlighting its selectivity. apexbt.comncats.io Preclinical in vivo studies using this compound have provided insights into the physiological effects mediated by CB1 receptors, such as the reversal of cannabinoid agonist-induced responses like hypo-locomotion, hypothermia, analgesia, and catalepsy in rodents. apexbt.commedchemexpress.com Furthermore, this compound has been shown to exhibit anorectic activity and influence energy expenditure and fat oxidation in rodent models, supporting the role of CB1R in metabolic regulation. apexbt.commedchemexpress.com

While this compound progressed to clinical trials for obesity, its development was ultimately discontinued (B1498344). wikipedia.orgontosight.aiwikipedia.org This decision was influenced by changing regulatory perspectives on the risk/benefit profile associated with the CB1 receptor antagonist class, particularly in light of issues observed with similar drugs like rimonabant (B1662492). wikipedia.orgontosight.aiwikipedia.org Despite the cessation of its clinical development for obesity, the research conducted with this compound has been valuable. It has helped to further delineate the physiological functions mediated by CB1 receptors and underscored the potential, as well as the challenges, of targeting this receptor for therapeutic benefit. The diphenyl purine (B94841) scaffold of this compound has also served as a basis for the development of novel CB1R antagonists with modified properties, including efforts to create peripherally restricted compounds with limited brain penetration to potentially mitigate central nervous system-related side effects. rti.org

Future Directions for Endocannabinoid System Modulation in Disease Treatment

The research conducted with compounds like this compound has paved the way for exploring refined strategies to modulate the endocannabinoid system for therapeutic purposes. The challenges encountered with first-generation CB1R antagonists, primarily related to central nervous system-mediated adverse effects, have highlighted the need for more targeted approaches. rti.orgnih.govacs.org

One significant future direction involves the development of peripherally restricted CB1R antagonists. wikipedia.orgrti.orgnih.govnih.gov The rationale behind this approach is that modulating CB1 receptors in peripheral tissues (such as liver, muscle, adipose tissue, and pancreas) may offer metabolic benefits, such as improved insulin (B600854) sensitivity and reduced lipogenesis, without impacting CB1 receptors in the brain that are associated with psychiatric side effects. wikipedia.orgrti.orgnih.govacs.org Research based on the scaffold of this compound has contributed to this effort, with studies investigating peripherally selective compounds showing promise in preclinical models of metabolic syndrome. rti.orgacs.org

Another promising avenue is the allosteric modulation of CB1 receptors. nih.govportlandpress.com Unlike orthosteric ligands like this compound that bind to the primary active site, allosteric modulators bind to different sites on the receptor, influencing its conformation and signaling. nih.govportlandpress.com This approach may offer advantages by fine-tuning receptor activity in a more physiological manner and potentially reducing issues like desensitization or the complete blockade of receptor function. nih.govportlandpress.com

Furthermore, research is exploring the therapeutic potential of targeting other components of the ECS, including the CB2 receptor and the enzymes responsible for endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.govportlandpress.commdpi.comnih.govnih.govcambridge.orgmdpi.commdpi.com Inhibitors of these enzymes can increase the levels of endogenous cannabinoids, leading to indirect activation of cannabinoid receptors. mdpi.comcambridge.orgmdpi.commdpi.com This indirect modulation may offer a different therapeutic profile compared to direct receptor agonists or antagonists. mdpi.comcambridge.orgmdpi.com

常见问题

Q. What methodologies are used to quantify Otenabant’s binding affinity and selectivity for CB1 receptors?

this compound’s CB1 affinity (Ki = 0.7 nM) and selectivity (>10,000-fold over CB2) are determined via radioligand displacement assays using [³H]-CP55940 or other labeled ligands in transfected cell lines. Competitive binding assays under equilibrium conditions are critical for calculating Ki values, while functional antagonism is assessed using cAMP accumulation or β-arrestin recruitment assays .

Q. How are preclinical models designed to evaluate this compound’s anti-obesity effects?

Diet-induced obese (DIO) rodent models are prioritized, with outcomes including acute food intake reduction, chronic weight loss (e.g., 9% over 10 days in mice), and metabolic parameters like respiratory quotient (indicating fat oxidation). Energy expenditure is measured via indirect calorimetry, while receptor engagement is confirmed by reversing CB1 agonist-mediated behaviors (e.g., hypothermia, analgesia) .

Q. What functional assays distinguish this compound’s inverse agonist activity from neutral antagonism?

this compound’s inverse agonism is validated in cells expressing constitutively active CB1 receptors by measuring basal cAMP suppression. Neutral antagonists lack this activity. Functional potency (IC50 = 0.12–27 nM) is assessed using CP55940-induced fluorescence in GRABeCB2.0 sensors or GTPγS binding assays .

Advanced Research Questions

Q. How do assay conditions (e.g., BSA inclusion) explain discrepancies in this compound’s reported IC50 values?

The GRABeCB2.0 sensor yielded an IC50 of 27 nM (vs. Ki = 0.7 nM), attributed to assay buffer composition. Adding bovine serum albumin (BSA) improved taranabant’s IC50 but not this compound’s, suggesting compound-specific protein interactions that may alter free drug concentrations in vitro .

Q. What structural insights from crystallography and MD simulations explain this compound’s CB1 binding kinetics?

Molecular dynamics (MD) simulations (50 ns) and CB1 crystal structures reveal this compound’s stable binding (RMSD ≈1.4 Å) via interactions with transmembrane helices (e.g., hydrophobic packing with F3.36, W6.48). Comparative analysis with rimonabant shows similar binding poses, but differences in substituent orientation may influence dissociation rates .

Q. How can peripherally restricted CB1 antagonists overcome this compound’s CNS-mediated adverse effects?

Strategies include modifying lipophilicity (e.g., TM38837, a rimonabant analog with limited brain penetration) or introducing charged groups to reduce blood-brain barrier permeability. In vivo PET imaging confirms peripheral receptor occupancy while minimizing CNS exposure .

Q. What translational challenges arise from this compound’s preclinical-to-clinical transition?

Despite preclinical efficacy in weight loss and metabolic parameters, clinical trials revealed dose-dependent psychiatric effects (depression, suicidal ideation), underscoring the need for robust CNS safety assessments in early-phase trials. Species differences in CB1 receptor distribution and blood-brain barrier permeability complicate extrapolation .

Q. How does this compound’s structure-activity relationship (SAR) differ from rimonabant?

While both share a dichlorophenyl-C5 core, this compound’s piperidine C3 substituent and additional methyl groups enhance CB1 affinity. SAR studies highlight the C3 group’s role in selectivity, as modifications here reduce CB2 binding .

Data Contradiction Analysis

Q. How can researchers reconcile this compound’s in vitro potency (Ki = 0.7 nM) with weaker functional IC50 values (e.g., 27 nM)?

Discrepancies arise from assay systems: binding assays measure direct receptor affinity, while functional assays (e.g., GRABeCB2.0) reflect downstream signaling modulation. Buffer additives (e.g., BSA) and agonist concentration (e.g., 300 nM CP55940 in GRABeCB2.0) also influence functional IC50 .

Q. Why did this compound show clinical metabolic benefits despite CNS toxicity?

Preclinical models focus on acute metabolic endpoints, while chronic CNS effects (e.g., mood disorders) manifest later. Species-specific differences in CB1 expression patterns (e.g., hypothalamic vs. limbic regions) may underrepresent human psychiatric risks in rodents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。